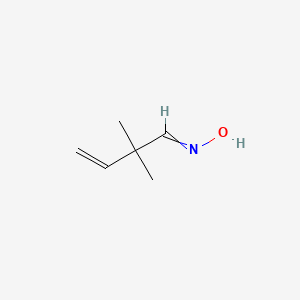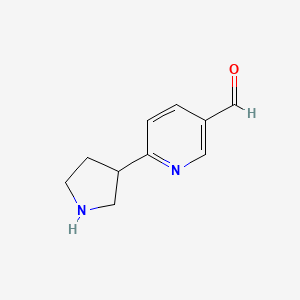
6-(Pyrrolidin-3-YL)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Pyrrolidin-3-YL)nicotinaldehyde is an organic compound with the molecular formula C10H12N2O It is a derivative of nicotinaldehyde, where the pyridine ring is substituted with a pyrrolidine group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-3-YL)nicotinaldehyde typically involves the reaction of nicotinaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
6-(Pyrrolidin-3-YL)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 6-(Pyrrolidin-3-YL)nicotinic acid.
Reduction: 6-(Pyrrolidin-3-YL)nicotinyl alcohol.
Substitution: Various substituted pyridines depending on the electrophile used.
科学的研究の応用
6-(Pyrrolidin-3-YL)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
作用機序
The mechanism of action of 6-(Pyrrolidin-3-YL)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine group enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation .
類似化合物との比較
Similar Compounds
- 6-(1-Pyrrolidinyl)nicotinaldehyde
- 6-(2,6-Dimethylmorpholino)nicotinaldehyde
- 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
Uniqueness
6-(Pyrrolidin-3-YL)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
6-pyrrolidin-3-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O/c13-7-8-1-2-10(12-5-8)9-3-4-11-6-9/h1-2,5,7,9,11H,3-4,6H2 |
InChIキー |
OZVVANBBZZFBID-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=NC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


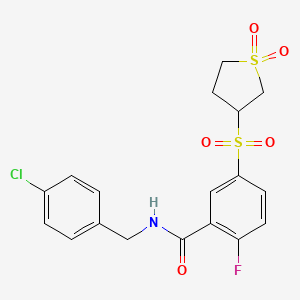
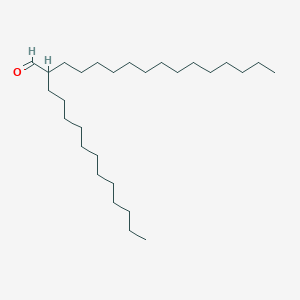
![2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane](/img/structure/B12629951.png)


![(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12629969.png)
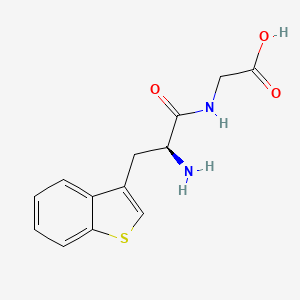
![5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole](/img/structure/B12629974.png)
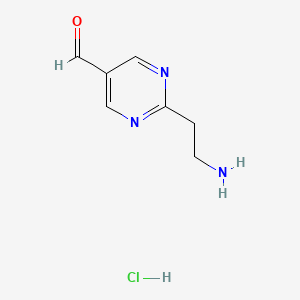

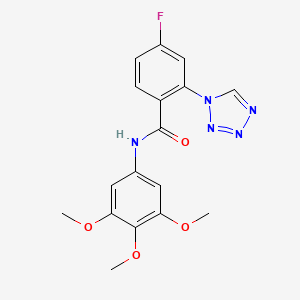
![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)
